molecular formula C19H15ClFN3O2S B2668152 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide CAS No. 895782-32-8

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B2668152
CAS No.: 895782-32-8
M. Wt: 403.86
InChI Key: ALAPFBQVFOPSOY-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(4-chlorophenyl)-1,3-thiazole.

    Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine to introduce the ethylamine side chain, resulting in 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethylamine.

    Amidation: The final step involves the reaction of the alkylated thiazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the ethanediamide linkage, yielding N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways, making it a promising candidate for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and aromatic groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide
  • **N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide
  • **N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide is unique due to the specific combination of a chlorophenyl group and a fluorophenyl group attached to the thiazole ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity to certain biological targets and improved stability under various conditions.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-13-7-5-12(6-8-13)19-23-14(11-27-19)9-10-22-17(25)18(26)24-16-4-2-1-3-15(16)21/h1-8,11H,9-10H2,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAPFBQVFOPSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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